

# spectroscopic data of 4-Ethyl-4-heptanol (IR, NMR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Ethyl-4-heptanol

Cat. No.: B3054337

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## Spectroscopic Data of 4-Ethyl-4-heptanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **4-Ethyl-4-heptanol** (CAS No: 597-90-0), a tertiary alcohol with the molecular formula  $C_9H_{20}O$ .<sup>[1][2][3]</sup> The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

## Data Presentation

The following tables summarize the key spectroscopic data for **4-Ethyl-4-heptanol**.

Table 1: Infrared (IR) Spectroscopy Data

Frequency ( $cm^{-1}$ )	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (alcohol)
~2960-2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)
~1150	Medium to Strong	C-O stretch (tertiary alcohol)

Note: The IR data is based on typical values for tertiary alcohols and data available from the NIST WebBook.[\[2\]](#)

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.45	q	6H	-CH <sub>2</sub> - (from propyl groups)
~1.38	s	1H	-OH
~0.90	t	9H	-CH <sub>3</sub> (from propyl and ethyl groups)
~0.85	q	4H	-CH <sub>2</sub> - (from ethyl group)

Note: Experimental  $^1\text{H}$  NMR data for **4-Ethyl-4-heptanol** is not readily available in public databases. This data is predicted based on its chemical structure and standard chemical shift tables.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift (ppm)	Assignment
~74	C4 (quaternary carbon)
~35	-CH <sub>2</sub> - (from propyl groups)
~30	-CH <sub>2</sub> - (from ethyl group)
~17	-CH <sub>2</sub> - (from propyl groups)
~14	-CH <sub>3</sub> (from propyl groups)
~8	-CH <sub>3</sub> (from ethyl group)

Note: While a  $^{13}\text{C}$  NMR spectrum is noted on SpectraBase, full access is restricted.<sup>[4]</sup> The data presented here is predicted based on its structure and known chemical shifts for similar compounds.

Table 4: Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Assignment
144	Low	$[\text{M}]^+$ (Molecular Ion)
129	Low	$[\text{M}-\text{CH}_3]^+$
115	Moderate	$[\text{M}-\text{C}_2\text{H}_5]^+$
101	High	$[\text{M}-\text{C}_3\text{H}_7]^+$
87	Moderate	$[\text{M}-\text{C}_4\text{H}_9]^+$
73	Base Peak	$[\text{C}_4\text{H}_9\text{O}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
43	High	$[\text{C}_3\text{H}_7]^+$
29	High	$[\text{C}_2\text{H}_5]^+$

Note: Data is based on typical fragmentation of tertiary alcohols and information from the NIST Chemistry WebBook.<sup>[1][3]</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4-Ethyl-4-heptanol** is dissolved in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

- **$^1\text{H}$  NMR Acquisition:** A standard one-dimensional proton spectrum is acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1 second, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  spectrum is obtained with a spectral width of around 220 ppm. A greater number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data is processed using Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat liquid **4-Ethyl-4-heptanol** is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- **Acquisition:** The spectrum is recorded in the mid-infrared range, typically from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

### Mass Spectrometry (MS)

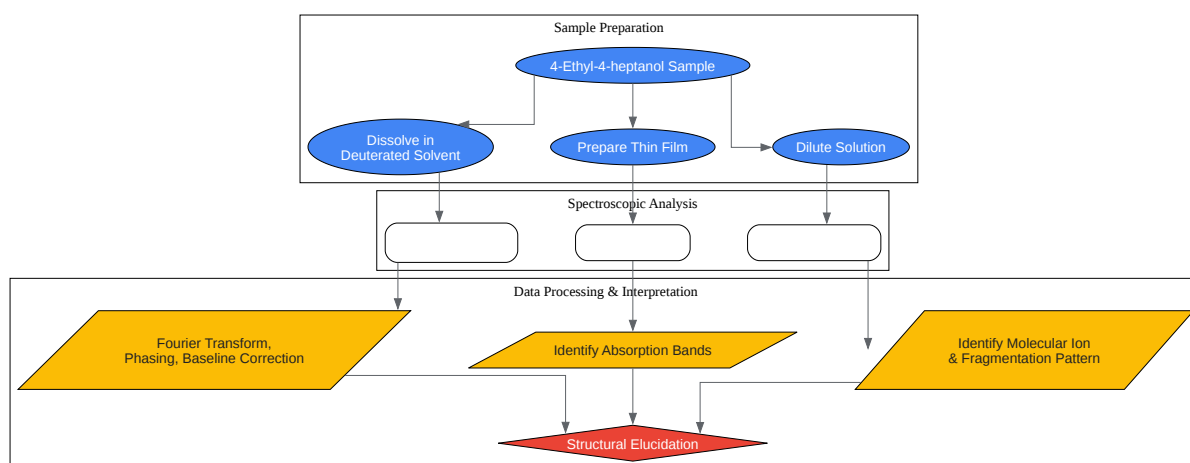
- **Sample Introduction:** A diluted solution of **4-Ethyl-4-heptanol** is injected into the mass spectrometer. For complex mixtures, the sample is first passed through a gas chromatograph (GC) for separation before entering the mass spectrometer (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique used for this type of molecule, where the sample is bombarded with a high-energy electron beam.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

- Detection: A detector records the abundance of each ion.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which helps in confirming the molecular weight and elucidating the structure.<sup>[5]</sup>

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Ethyl-4-heptanol**.

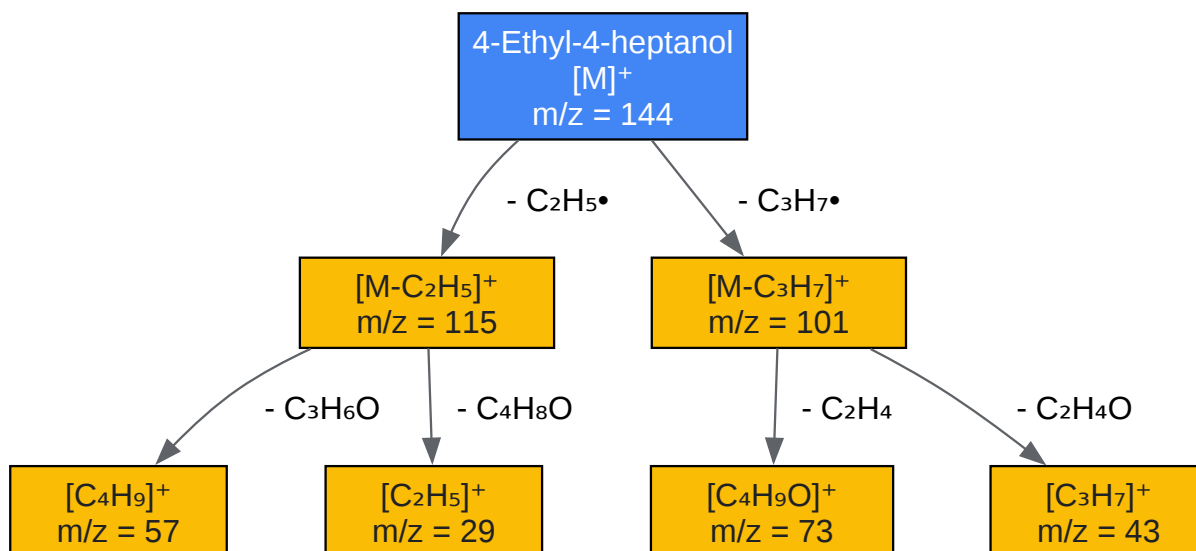


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A flowchart of the general spectroscopic analysis workflow.

### Mass Spectrometry Fragmentation of **4-Ethyl-4-heptanol**

This diagram illustrates the likely fragmentation pattern of **4-Ethyl-4-heptanol** under electron ionization.



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Likely fragmentation pathway for **4-Ethyl-4-heptanol** in MS.

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## References

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